molecular formula C19H21N3OS B5021193 4-phenyl-5-{2-[4-(propan-2-yloxy)phenyl]ethyl}-4H-1,2,4-triazole-3-thiol CAS No. 6032-74-2

4-phenyl-5-{2-[4-(propan-2-yloxy)phenyl]ethyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B5021193
CAS No.: 6032-74-2
M. Wt: 339.5 g/mol
InChI Key: ZCDVCGYZOIYVMR-UHFFFAOYSA-N
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Description

4-phenyl-5-{2-[4-(propan-2-yloxy)phenyl]ethyl}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-5-{2-[4-(propan-2-yloxy)phenyl]ethyl}-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and carbon disulfide, followed by the addition of phenylhydrazine.

    Substitution Reaction: The phenyl group is introduced through a substitution reaction using phenylhydrazine.

    Ether Formation: The propan-2-yloxy group is introduced through an etherification reaction using propan-2-ol and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-5-{2-[4-(propan-2-yloxy)phenyl]ethyl}-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl and propan-2-yloxy groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-phenyl-5-{2-[4-(propan-2-yloxy)phenyl]ethyl}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.

    Pathways: It can inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins, leading to antimicrobial and antiviral effects.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a pyridine ring instead of the propan-2-yloxy group.

    4-phenyl-5-(methylthio)-4H-1,2,4-triazole-3-thiol: Similar structure but with a methylthio group instead of the propan-2-yloxy group.

Uniqueness

4-phenyl-5-{2-[4-(propan-2-yloxy)phenyl]ethyl}-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yloxy group enhances its solubility and bioavailability, making it a promising candidate for various applications.

Properties

IUPAC Name

4-phenyl-3-[2-(4-propan-2-yloxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-14(2)23-17-11-8-15(9-12-17)10-13-18-20-21-19(24)22(18)16-6-4-3-5-7-16/h3-9,11-12,14H,10,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDVCGYZOIYVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCC2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10975730
Record name 4-Phenyl-5-(2-{4-[(propan-2-yl)oxy]phenyl}ethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808964
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6032-74-2
Record name 4-Phenyl-5-(2-{4-[(propan-2-yl)oxy]phenyl}ethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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